molecular formula C22H15ClN2O3 B11346204 N-(4-chlorobenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

N-(4-chlorobenzyl)-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11346204
M. Wt: 390.8 g/mol
InChI Key: UHYMQHJJJVCDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-CHLOROPHENYL)METHYL]-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, a pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE typically involves a multi-step process. One common method includes the condensation of 2-pyridinecarboxaldehyde with 4-chloroaniline in ethanol, followed by refluxing the solution at 100°C for 6 hours. The mixture is then cooled, and excess water is removed using MgSO4 under reduced pressure. The product is dried under vacuum overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit vascular endothelial growth factor receptors, affecting angiogenesis and cell migration .

Properties

Molecular Formula

C22H15ClN2O3

Molecular Weight

390.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-oxo-N-pyridin-2-ylchromene-3-carboxamide

InChI

InChI=1S/C22H15ClN2O3/c23-17-10-8-15(9-11-17)14-25(20-7-3-4-12-24-20)21(26)18-13-16-5-1-2-6-19(16)28-22(18)27/h1-13H,14H2

InChI Key

UHYMQHJJJVCDAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CC=C(C=C3)Cl)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.